Cas no 2060029-39-0 (methyl 3-cyclopropyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-7-carboxylate)

methyl 3-cyclopropyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-7-carboxylate 化学的及び物理的性質
名前と識別子
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- Methyl 3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate
- methyl 3-cyclopropyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-7-carboxylate
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- MDL: MFCD30487522
- インチ: 1S/C11H15N3O2/c1-16-11(15)8-4-5-14-9(6-8)12-13-10(14)7-2-3-7/h7-8H,2-6H2,1H3
- InChIKey: MHPFALRSROSYNU-UHFFFAOYSA-N
- SMILES: C12=NN=C(C3CC3)N1CCC(C(OC)=O)C2
methyl 3-cyclopropyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-7-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-329679-0.05g |
methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2060029-39-0 | 95.0% | 0.05g |
$816.0 | 2025-03-18 | |
Enamine | EN300-329679-10g |
methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2060029-39-0 | 90% | 10g |
$4176.0 | 2023-09-04 | |
Enamine | EN300-329679-1g |
methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2060029-39-0 | 90% | 1g |
$971.0 | 2023-09-04 | |
1PlusChem | 1P01BZDD-1g |
methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2060029-39-0 | 90% | 1g |
$1262.00 | 2023-12-19 | |
1PlusChem | 1P01BZDD-5g |
methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2060029-39-0 | 90% | 5g |
$3543.00 | 2023-12-19 | |
1PlusChem | 1P01BZDD-100mg |
methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2060029-39-0 | 90% | 100mg |
$1119.00 | 2023-12-19 | |
Enamine | EN300-329679-2.5g |
methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2060029-39-0 | 95.0% | 2.5g |
$1903.0 | 2025-03-18 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050210-1g |
Methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2060029-39-0 | 95% | 1g |
¥4795.0 | 2023-03-11 | |
Enamine | EN300-329679-1.0g |
methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2060029-39-0 | 95.0% | 1.0g |
$971.0 | 2025-03-18 | |
Enamine | EN300-329679-0.1g |
methyl 3-cyclopropyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate |
2060029-39-0 | 95.0% | 0.1g |
$855.0 | 2025-03-18 |
methyl 3-cyclopropyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-7-carboxylate 関連文献
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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4. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
methyl 3-cyclopropyl-5H,6H,7H,8H-1,2,4triazolo4,3-apyridine-7-carboxylateに関する追加情報
Introduction to Methyl 3-cyclopropyl-5H,6H,7H,8H-1,2,4-triazolo[4,3-α]pyridine-7-carboxylate (CAS No. 2060029-39-0)
Methyl 3-cyclopropyl-5H,6H,7H,8H-1,2,4-triazolo[4,3-α]pyridine-7-carboxylate is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 2060029-39-0, belongs to a class of heterocyclic molecules that exhibit remarkable potential in drug discovery and development. The structural complexity and unique chemical properties of this molecule make it a subject of intense research interest.
The molecular structure of methyl 3-cyclopropyl-5H,6H,7H,8H-1,2,4-triazolo[4,3-α]pyridine-7-carboxylate incorporates multiple heterocyclic rings, including a triazolopyridine core. This arrangement not only contributes to its distinct chemical behavior but also opens up numerous possibilities for interactions with biological targets. The presence of a cyclopropyl group at the 3-position further enhances its structural diversity and functional potential.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds for therapeutic applications. Among these compounds, those containing triazolopyridine moieties have shown particular promise due to their ability to modulate various biological pathways. Studies have demonstrated that triazolopyridines can serve as effective scaffolds for designing molecules with antimicrobial, anti-inflammatory, and anticancer properties.
One of the most compelling aspects of methyl 3-cyclopropyl-5H,6H,7H,8H-1,2,4-triazolo[4,3-α]pyridine-7-carboxylate is its potential as a lead compound in drug discovery. Researchers have been exploring its interactions with enzymes and receptors involved in critical disease pathways. For instance, preliminary studies suggest that this compound may exhibit inhibitory effects on certain kinases and proteases that are implicated in cancer progression. These findings underscore the importance of structurally diverse molecules in identifying new therapeutic agents.
The synthesis of methyl 3-cyclopropyl-5H,6H,7H,8H-1,2,4-triazolo[4,3-α]pyridine-7-carboxylate represents a significant achievement in synthetic organic chemistry. The multi-step synthetic route involves the careful construction of the triazolopyridine core and the introduction of the cyclopropyl substituent. This process requires precise control over reaction conditions to ensure high yield and purity. The successful synthesis of this compound highlights the advancements in synthetic methodologies that enable the creation of complex heterocyclic structures.
From a medicinal chemistry perspective, the functionalization of the triazolopyridine ring offers a rich palette for designing molecules with tailored biological activities. The carboxylate group at the 7-position provides a site for further derivatization, allowing researchers to modify solubility and metabolic stability. Such modifications are crucial for optimizing pharmacokinetic properties and enhancing drug-like characteristics.
Recent computational studies have also shed light on the binding modes of methyl 3-cyclopropyl-5H,6H,7H,8H-1,2,4-triazolo[4,3-α]pyridine-7-carboxylate with biological targets. Molecular docking simulations have revealed that this compound can interact with specific amino acid residues in enzymes and receptors relevant to various diseases. These insights have guided the design of analogs with improved binding affinity and selectivity.
The potential applications of this compound extend beyond oncology. Emerging research indicates that it may also have utility in treating inflammatory diseases and infectious disorders. For example, studies have shown that derivatives of triazolopyridines can modulate immune responses by interacting with cytokine receptors and signaling pathways. This broadens the therapeutic scope of such compounds and underscores their versatility in drug development.
In conclusion,methyl 3-cyclopropyl-5H,6H,7H,8H—1,2,4-triazolo[4,3—α]pyridine—7—carboxylate (CAS No. 2060029—39—0) is a promising candidate for further exploration in pharmaceutical research。 Its unique structural features, coupled with its demonstrated interactions with biological targets, make it an attractive scaffold for developing novel therapeutic agents。 As research continues to uncover new applications for heterocyclic compounds, this molecule is poised to play a significant role in addressing unmet medical needs。
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